molecular formula C12H14N4O6S3 B5101556 (2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

Cat. No.: B5101556
M. Wt: 406.5 g/mol
InChI Key: ISSFBXBDFQUSLD-UHFFFAOYSA-N
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Description

(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is a complex organic compound characterized by the presence of nitro groups, an aniline moiety, and a thiolane ring

Properties

IUPAC Name

(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O6S3/c1-14(9-4-5-25(21,22)7-9)12(23)24-13-10-3-2-8(15(17)18)6-11(10)16(19)20/h2-3,6,9,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFBXBDFQUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 2,4-dinitroaniline, followed by the introduction of the thiolane ring through a nucleophilic substitution reaction. The final step involves the formation of the carbamodithioate group under controlled conditions, often using methyl isothiocyanate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the thiolane ring and carbamodithioate moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or alteration of cellular pathways.

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